molecular formula C9H9F2NO2 B2405312 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid CAS No. 2248289-54-3

5-Amino-3-(difluoromethyl)-2-methylbenzoic acid

Cat. No.: B2405312
CAS No.: 2248289-54-3
M. Wt: 201.173
InChI Key: OUUBDHQHHLTQGB-UHFFFAOYSA-N
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Description

5-Amino-3-(difluoromethyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a methyl group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-amino-3-(difluoromethyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-4-6(8(10)11)2-5(12)3-7(4)9(13)14/h2-3,8H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUBDHQHHLTQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(=O)O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the difluoromethyl group via a nucleophilic substitution reaction. The starting material, 2-methylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with difluoromethylamine in the presence of a base such as triethylamine to yield the desired product.

Another synthetic route involves the direct fluorination of 5-amino-2-methylbenzoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalytic processes and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(difluoromethyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(difluoromethyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzoic acid: Lacks the difluoromethyl group, resulting in different chemical properties.

    3-(Difluoromethyl)-2-methylbenzoic acid: Lacks the amino group, affecting its reactivity and biological activity.

    5-Amino-3-methylbenzoic acid: Lacks the difluoromethyl group, leading to different physical and chemical properties.

Uniqueness

The presence of both the amino and difluoromethyl groups in 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid imparts unique properties that are not observed in the similar compounds listed above. These properties include enhanced reactivity in certain chemical reactions and potential for specific biological interactions.

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